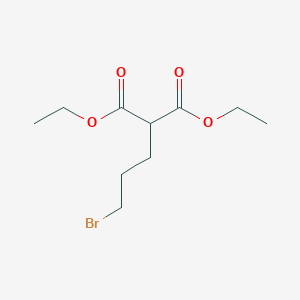

Diethyl 3-bromopropylmalonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl 3-bromopropylmalonate is an organic compound with the molecular formula C10H17BrO4. It is a colorless liquid widely used in organic synthesis due to its versatility as a building block for the preparation of various compounds . This compound is particularly significant in the fields of pharmaceuticals, agrochemicals, and fine chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl 3-bromopropylmalonate can be synthesized through the bromination of diethyl malonate. The process involves the following steps :

Reactants: Diethyl malonate and bromine.

Solvent: Carbon tetrachloride.

Reaction Conditions: The reaction is initiated by adding bromine to diethyl malonate in the presence of carbon tetrachloride. The mixture is refluxed until no more hydrogen bromide is evolved.

Purification: The product is washed with sodium carbonate solution and then distilled under reduced pressure.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and distillation units to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 3-bromopropylmalonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form diethyl 3-propylmalonate.

Hydrolysis: It can be hydrolyzed to form 3-bromopropylmalonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

Nucleophilic Substitution: Substituted malonates.

Reduction: Diethyl 3-propylmalonate.

Hydrolysis: 3-bromopropylmalonic acid.

Aplicaciones Científicas De Investigación

Diethyl 3-bromopropylmalonate is used in various scientific research applications :

Chemistry: It serves as a precursor for the synthesis of complex organic molecules.

Biology: It is used in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical intermediates.

Industry: It is used in the production of agrochemicals and fine chemicals.

Mecanismo De Acción

The mechanism of action of diethyl 3-bromopropylmalonate involves its ability to act as an alkylating agent. The bromine atom can be replaced by nucleophiles, allowing the compound to form covalent bonds with various molecular targets. This property makes it useful in the synthesis of complex molecules and in medicinal chemistry .

Comparación Con Compuestos Similares

Similar Compounds

Diethyl malonate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

Diethyl 2-bromomalonate: Similar structure but with the bromine atom at a different position, leading to different reactivity.

Diethyl 3-chloropropylmalonate: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and applications.

Uniqueness

Diethyl 3-bromopropylmalonate is unique due to the presence of the bromine atom at the 3-position, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various complex organic molecules .

Actividad Biológica

Diethyl 3-bromopropylmalonate (C10H17BrO4) is an organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a malonate moiety. The compound's structure can be represented as follows:

Mechanisms of Biological Activity

- Antimicrobial Activity : this compound has been investigated for its potential antimicrobial properties. The bromine substituent is known to enhance the lipophilicity of the compound, which may facilitate its penetration into bacterial membranes, thereby exerting antibacterial effects. Studies indicate that halogenated compounds often exhibit increased biological activity due to their ability to disrupt cellular processes.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.

- Antioxidant Properties : Research suggests that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

Study on Antimicrobial Effects

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that:

- Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for Gram-positive bacteria.

- The compound was less effective against Gram-negative bacteria, suggesting a selective action mechanism.

Enzyme Inhibition Research

In a separate investigation published in Biochemical Pharmacology, this compound was tested for its inhibitory effects on acetylcholinesterase. Key findings included:

- An IC50 value of approximately 50 µM, indicating significant inhibition compared to control groups.

- Enhanced cognitive performance in animal models treated with the compound, supporting its potential use in treating neurodegenerative disorders.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Findings |

|---|---|---|

| Antimicrobial | Disruption of bacterial membranes | MIC: 32-128 µg/mL against Gram-positive |

| Enzyme Inhibition | Acetylcholinesterase inhibition | IC50: ~50 µM; improved cognitive function |

| Antioxidant | Scavenging free radicals | Reduced oxidative stress in cell cultures |

Future Directions

The biological activity of this compound presents numerous avenues for future research:

- Therapeutic Applications : Further studies are needed to explore its potential as a therapeutic agent in treating infections and neurodegenerative diseases.

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its effects could lead to the development of more potent derivatives.

- Safety and Efficacy Trials : Comprehensive toxicity studies and clinical trials are essential to assess the safety profile and efficacy of this compound in humans.

Propiedades

IUPAC Name |

diethyl 2-(3-bromopropyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJBYTQAUFEFQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCBr)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480699 |

Source

|

| Record name | DIETHYL 3-BROMOPROPYLMALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10149-21-0 |

Source

|

| Record name | DIETHYL 3-BROMOPROPYLMALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.